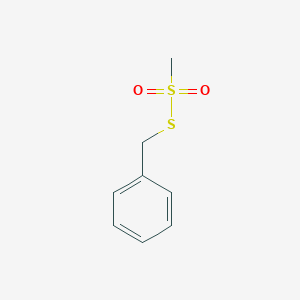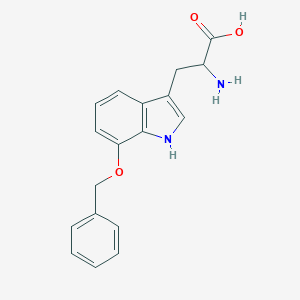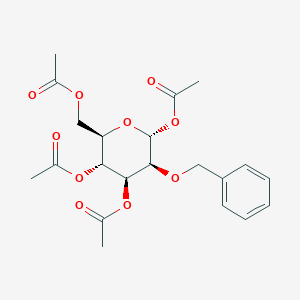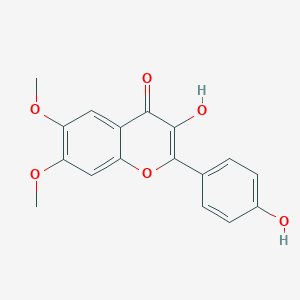
Hortensin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hortensin is a naturally occurring compound that is found in various plants, including hydrangeas. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. Hortensin has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of hortensin is not fully understood. However, it is believed to act through various pathways, including the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells. Hortensin has also been shown to have anti-oxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Hortensin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of inflammatory mediators, including cytokines and chemokines. Hortensin has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in animal models. Additionally, hortensin has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Hortensin has several advantages for lab experiments. It is readily available from plant sources, and its synthesis method is well-established. Hortensin has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. However, there are also limitations to using hortensin in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for hortensin research. One area of focus is the development of hortensin-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of hortensin and its effects on various cell types. Finally, there is a need for more studies on the safety and efficacy of hortensin in animal models and humans.
Conclusion:
In conclusion, hortensin is a naturally occurring compound that has been the subject of extensive scientific research due to its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to using hortensin in lab experiments, there are also several future directions for research, including the development of hortensin-based therapeutics and further studies on its mechanism of action.
Méthodes De Synthèse
Hortensin can be synthesized from various plant sources, including hydrangeas. The synthesis method involves the extraction of the compound from the plant material, followed by purification and isolation. The purity of the compound is essential for its use in scientific research applications.
Applications De Recherche Scientifique
Hortensin has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Hortensin has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects.
Propriétés
Numéro CAS |
123442-39-7 |
|---|---|
Nom du produit |
Hortensin |
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-11-12(8-14(13)22-2)23-17(16(20)15(11)19)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3 |
Clé InChI |
HJNLHRFLGKGWLI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)OC |
Autres numéros CAS |
123442-39-7 |
Synonymes |
3-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one hortensin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



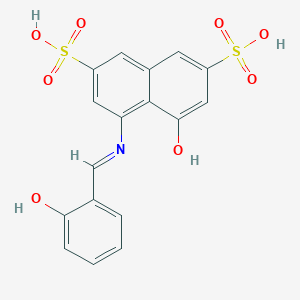
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
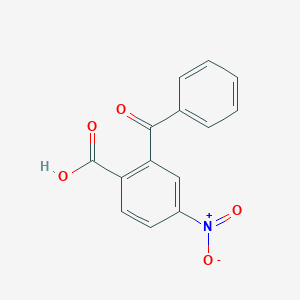
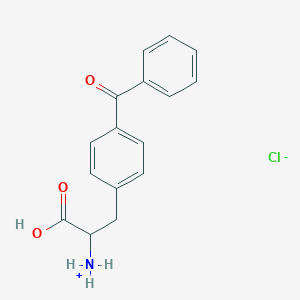
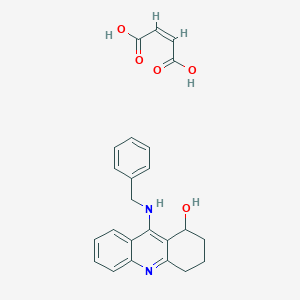
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
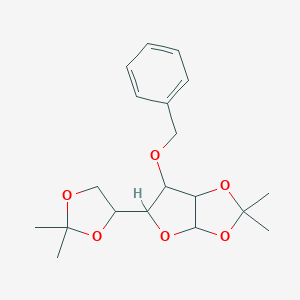
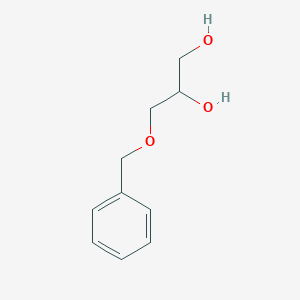
![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)
